N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alanyl-L-alanine 1,1-dimethylethyl ester
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Overview
Description
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alanyl-L-alanine 1,1-dimethylethyl ester is a synthetic compound used primarily in peptide synthesis. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protective group for amino acids in solid-phase peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alanyl-L-alanine 1,1-dimethylethyl ester typically involves the protection of the amino group of L-alanine with the Fmoc group. This is followed by the esterification of the carboxyl group with tert-butyl alcohol. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using automated peptide synthesizers. These machines allow for the precise control of reaction conditions, ensuring high yields and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common for the purification of the synthesized compound .
Chemical Reactions Analysis
Types of Reactions
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alanyl-L-alanine 1,1-dimethylethyl ester undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further peptide coupling.
Ester Hydrolysis: The tert-butyl ester can be hydrolyzed under acidic conditions to yield the free carboxylic acid.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Ester Hydrolysis: Trifluoroacetic acid (TFA) in the presence of scavengers like water or triisopropylsilane (TIS) is used for ester hydrolysis.
Major Products Formed
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Free Carboxylic Acid: Hydrolysis of the ester yields the free carboxylic acid.
Scientific Research Applications
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alanyl-L-alanine 1,1-dimethylethyl ester is widely used in scientific research, particularly in the fields of:
Chemistry: It is used in the synthesis of peptides and proteins, serving as a building block for more complex molecules.
Biology: The compound is used in the study of protein-protein interactions and enzyme-substrate relationships.
Medicine: It is employed in the development of peptide-based drugs and therapeutic agents.
Mechanism of Action
The primary mechanism of action of N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alanyl-L-alanine 1,1-dimethylethyl ester involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to form a peptide chain .
Comparison with Similar Compounds
Similar Compounds
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alanine
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
- L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-(1,1-dimethylethyl) ester
Uniqueness
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alanyl-L-alanine 1,1-dimethylethyl ester is unique due to its specific combination of protective groups and amino acids, making it particularly useful in the synthesis of peptides with specific sequences and properties. Its stability and ease of deprotection make it a preferred choice in peptide synthesis .
Properties
Molecular Formula |
C25H30N2O5 |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
tert-butyl (2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]propanoate |
InChI |
InChI=1S/C25H30N2O5/c1-15(22(28)26-16(2)23(29)32-25(3,4)5)27-24(30)31-14-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,15-16,21H,14H2,1-5H3,(H,26,28)(H,27,30)/t15-,16-/m0/s1 |
InChI Key |
RDUTYSOQMFMSMS-HOTGVXAUSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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